(tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride
Description
(tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride is a versatile compound used in various scientific research fields. It is known for its applications in drug synthesis and organic chemistry reactions. This compound combines the structural features of tetrahydro-2H-pyran and p-tolyl groups, making it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
(4-methylphenyl)-(oxan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-2-4-11(5-3-10)13(14)12-6-8-15-9-7-12;/h2-5,12-13H,6-9,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCCUSUPVXCMFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CCOCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives in high yield and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts such as lanthanide triflates or silver (I) triflate. These catalysts facilitate the intramolecular additions of hydroxyl or carboxyl groups to olefins under mild conditions, producing cyclic ethers or lactones in good yields .
Chemical Reactions Analysis
Types of Reactions
(tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in drug discovery and development, particularly in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds have photochromic properties and can switch between different isomers under UV or visible light.
2H-Pyrans: These compounds share the tetrahydro-2H-pyran ring structure and are used in similar synthetic applications.
Uniqueness
(tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride is unique due to its combination of the tetrahydro-2H-pyran ring and the p-tolyl group, which imparts specific chemical and biological properties. This combination makes it a valuable intermediate in the synthesis of more complex molecules and enhances its versatility in various research applications.
Biological Activity
(tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride is an organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, interactions with biomolecules, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydropyran ring attached to a p-tolyl group and a methanamine moiety. Its molecular formula is C13H19ClN O, with a molecular weight of approximately 227.73 g/mol. The presence of the tetrahydropyran ring contributes to its reactivity and interaction potential with biological targets, making it a candidate for further pharmacological studies .
Biological Activity
Research indicates that this compound may interact with various biomolecules, potentially modulating enzymatic activities and receptor functions. The compound's mechanism of action is likely related to its ability to bind to active or allosteric sites on proteins, influencing biological pathways relevant in disease processes.
Interaction Studies
Initial studies have shown that this compound may inhibit specific enzymes or receptors, suggesting it could be developed into a therapeutic agent. For instance, its structural analogs have been evaluated for their activity against Mycobacterium tuberculosis, with some showing promising results .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into the unique biological activity of this compound. The following table summarizes key structural features and potential biological implications:
| Compound Name | Structural Features | Potential Activity |
|---|---|---|
| (tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine | Similar tetrahydropyran ring; different tolane group | Moderate enzyme inhibition |
| (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine | Similar structure; ortho-substituted tolane group | Reduced activity due to steric hindrance |
| (tetrahydro-2H-pyran-4-yl)(p-chlorophenyl)methanamine | Chlorine substitution on phenyl group | Enhanced binding affinity |
The unique arrangement of the tetrahydropyran ring and p-tolyl group in this compound enhances its reactivity and biological interactions compared to its analogs .
Case Studies and Research Findings
- Antimicrobial Activity : In a study investigating novel chemical entities against Mycobacterium tuberculosis, compounds similar to this compound were synthesized and tested. Some analogs demonstrated significant inhibitory concentrations (MIC) as low as 2.0 µM, indicating strong antimicrobial potential .
- Enzyme Inhibition : Another research effort focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings suggested that the compound could effectively modulate enzyme activity, which is crucial for developing treatments for metabolic disorders .
- Therapeutic Applications : Ongoing research aims to explore the therapeutic applications of this compound in treating diseases such as cancer and infectious diseases due to its potential ability to influence key biological pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
